molecular formula C11H16N2O B7595139 N-(2-pyridin-4-ylethyl)butanamide

N-(2-pyridin-4-ylethyl)butanamide

Cat. No.: B7595139
M. Wt: 192.26 g/mol
InChI Key: JQSYVHKNPKLTHG-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-ylethyl)butanamide: is an organic compound that belongs to the class of amides It features a pyridine ring attached to a butanamide moiety through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-ylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-(4-pyridyl)ethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, the reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing agents. This method is advantageous due to its mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-ylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

N-(2-pyridin-4-ylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyridin-4-ylethyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)butanamide
  • N-(pyridin-3-yl)butanamide
  • N-(pyridin-4-yl)butanamide

Uniqueness

N-(2-pyridin-4-ylethyl)butanamide is unique due to the presence of the ethyl linker between the pyridine ring and the butanamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-11(14)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSYVHKNPKLTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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